Product packaging for Cyclopropyne(Cat. No.:CAS No. 60701-63-5)

Cyclopropyne

Cat. No.: B14603985
CAS No.: 60701-63-5
M. Wt: 38.05 g/mol
InChI Key: WWVWWECUZUPLCL-UHFFFAOYSA-N
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Description

Cyclopropyne is a fundamental compound of significant theoretical interest in organic chemistry, recognized as the smallest possible cycloalkyne with the formula C3H2 . Its structure consists of a three-membered carbon ring incorporating a carbon-carbon triple bond, a configuration that introduces extreme ring strain and results in high reactivity and instability, making it a challenging subject for experimental study . Due to these properties, this compound itself has not been isolated for commercial applications, and its primary research value lies in computational and theoretical explorations of its electronic structure, energy properties, and vibrational characteristics . These investigations are crucial for advancing the understanding of bonding and reactivity in strained ring systems. While this compound is not available as a stable reagent, its successfully synthesized silicon analogue, silathis compound, provides a pathway for related experimental work . This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2 B14603985 Cyclopropyne CAS No. 60701-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60701-63-5

Molecular Formula

C3H2

Molecular Weight

38.05 g/mol

IUPAC Name

cyclopropyne

InChI

InChI=1S/C3H2/c1-2-3-1/h1H2

InChI Key

WWVWWECUZUPLCL-UHFFFAOYSA-N

Canonical SMILES

C1C#C1

Origin of Product

United States

Advanced Computational and Theoretical Investigations of Cyclopropyne

Quantum Chemical Approaches to Electronic Structure and Bonding

The accurate theoretical description of cyclopropyne is a considerable challenge for quantum chemistry due to the unusual bonding arrangement and the high degree of electron correlation. A variety of methods have been employed to model this system, ranging from foundational ab initio techniques to more computationally efficient density functional theory approaches.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for studying systems like this compound where experimental data is scarce.

Restricted Hartree-Fock (RHF): The simplest ab initio approach, the Hartree-Fock method, approximates the electron-electron repulsion by considering each electron in the average field of all others. For a molecule like this compound, a single-determinant RHF approach is often inadequate because it fails to capture the significant electron correlation effects arising from the strained geometry and the presence of low-lying excited states.

Two-Configuration Self-Consistent-Field (TCSCF): To provide a better starting point, multiconfigurational methods are necessary. The TCSCF method is a simple form of this approach, where the wavefunction is constructed from a linear combination of two or more electronic configurations. For this compound, a TCSCF wave function can account for the near-degeneracy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is characteristic of molecules with strained or partially broken bonds. This provides a more qualitatively correct description of the electronic structure than RHF.

Configuration Interaction (CI) and Coupled Cluster (CC): To achieve quantitative accuracy, methods that account for dynamic electron correlation are required.

Single and Double Excitation Configuration Interaction (CISD): This method builds upon the Hartree-Fock reference by including electronic configurations that represent single and double excitations of electrons from occupied to virtual orbitals.

Coupled Cluster (CCSD and CCSD(T)): Coupled cluster theory is one of the most reliable and widely used methods for obtaining highly accurate energies and properties. The CCSD method includes single and double electronic excitations. The CCSD(T) method, often considered the "gold standard" in computational chemistry, further improves upon CCSD by adding an estimation of the effects of triple excitations in a non-iterative, perturbative way. CCSD(T) calculations have been crucial in determining the relative energies of C₃H₂ isomers with high accuracy.

Theoretical studies have shown that singlet this compound is not the global minimum on the C₃H₂ potential energy surface. High-level CCSD(T) calculations have been instrumental in establishing the energetic landscape of the various isomers.

Table 1: Calculated Relative Energies of Select C₃H₂ Isomers at the cc-pVQZ-UCCSD(T) Level

Species Electronic State Relative Energy (kcal/mol)
Cyclopropenylidene (Global Minimum) ¹A₁ 0.0
Propadienylidene ¹A₁ 14.2
Propynylidene ³B₁ 15.5

| This compound | ³B₂ | 70.0 |

This table presents data derived from computational studies to illustrate the relative stability of this compound compared to other isomers.

Density Functional Theory (DFT) offers a computationally less expensive alternative to high-level ab initio methods, making it suitable for larger systems. DFT calculates the electronic energy based on the electron density rather than a complex wavefunction. While widely successful, the accuracy of DFT depends on the chosen exchange-correlation functional.

For highly strained molecules like this compound, standard DFT functionals may struggle to accurately describe the unusual bonding and strong static correlation effects. Nevertheless, DFT has been effectively used to study related systems, such as the hydroboration of substituted cyclopropanes and the copolymerization of cyclopropenone. These studies demonstrate DFT's utility in exploring reaction mechanisms and structural parameters for strained rings. For this compound itself, DFT calculations can provide useful initial geometries for more accurate ab initio calculations and can offer qualitative insights, but the results must be benchmarked against higher-level methods like CCSD(T) for energetic accuracy.

The bonding in this compound is unique due to its immense strain. The ideal 180° bond angle for an sp-hybridized carbon in an alkyne is forced into a 60° angle within the three-membered ring. This geometric constraint leads to several key bonding features:

Bent Bonds: The carbon-carbon single bonds cannot be described by a simple overlap of hybridized orbitals along the internuclear axes. Instead, the electron density is concentrated outside the C-C-C triangle, resulting in "banana bonds," an extreme version of the bonding found in cyclopropane (B1198618).

Distorted Triple Bond: The formal C≡C triple bond is severely distorted. The σ-bond component is highly strained, and the π-bonds are also weakened. Computational analyses on the analogous silathis compound have revealed that the electronic structure is best described by a Lewis structure where a pair of electrons occupies a nonbonding orbital on the carbon-carbon axis, rather than forming a true third bond. This suggests a significant diradical character and explains the molecule's high reactivity.

Hybridization: Simple hybridization models (sp³, sp², sp) are inadequate for describing the carbon atoms in this compound. The orbitals used for bonding have a high degree of p-character to accommodate the small bond angles, deviating significantly from idealized hybridization schemes.

Potential Energy Surface Analysis for this compound

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.org Stationary points on the PES, where the net force on each atom is zero, correspond to isomers (energy minima) or transition states that connect them (saddle points). calcus.cloudmuni.cz

Like other carbenes and diradicals, C₃H₂ isomers can exist in different electronic spin states, primarily singlet (all electron spins paired) and triplet (two unpaired electron spins). These states have different energies, geometries, and reactivities.

Computational studies have systematically investigated both the singlet and triplet electronic states of C₃H₂ isomers. The global minimum on the C₃H₂ PES is the singlet state of cyclopropenylidene (¹A₁). researchgate.net Theoretical calculations have predicted the relative energies of various triplet isomers. Notably, a triplet state of this compound (³B₂) has been identified as a minimum on the potential energy surface. researchgate.net However, it lies significantly higher in energy than the global minimum, at approximately 70.0 kcal/mol above singlet cyclopropenylidene at the CCSD(T) level. researchgate.net

The C₃H₂ potential energy surface is complex, featuring numerous local minima corresponding to various isomers and saddle points that represent the transition states for their interconversion.

Minima: The most stable isomer, and the global minimum on the PES, is cyclopropenylidene. researchgate.net Other isomers, such as propadienylidene and propynylidene, are also local minima but are higher in energy. researchgate.net Both singlet and triplet this compound are considered to be local minima on the PES, meaning they correspond to a stable geometry, however transient. Their high energy relative to other isomers makes them thermodynamically very unstable.

Saddle Points: Saddle points are first-order stationary points that represent the energy maxima along a reaction coordinate but are minima in all other degrees of freedom. calcus.cloudmuni.cz They correspond to the transition states for chemical reactions, such as isomerizations. The immense strain energy of this compound means that the energy barriers (saddle points) for its rearrangement to more stable isomers, like propadienylidene, are expected to be very low. This kinetic instability, combined with its thermodynamic instability, makes this compound an exceptionally challenging synthetic target.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₃H₂
Cyclopropenylidene C₃H₂
Propadienylidene C₃H₂
Propynylidene C₃H₂
Silathis compound CH₂SiC
Cyclopropane C₃H₆
Borane BH₃

In-depth Computational and Theoretical Data on this compound Remains Elusive in Scientific Literature

This compound is recognized in computational studies primarily as a high-energy, transient species on the C₃H₂ potential energy surface. It is often identified as a transition state in the isomerization pathways of its more stable isomers, such as cyclopropenylidene and propadienylidene. However, dedicated studies on the unimolecular isomerization and decomposition pathways of this compound itself, including calculated energy barriers and transition states, are not extensively documented.

Similarly, comprehensive data on the vibrational and spectroscopic properties of isolated this compound are scarce. While computational studies on other C₃H₂ isomers have provided detailed harmonic vibrational frequencies and predicted spectroscopic signatures (IR, Raman, NMR), such specific data sets for this compound could not be located. This lack of data prevents the construction of the detailed tables and in-depth analysis requested.

The highly strained and reactive nature of this compound, owing to its three-membered ring containing a formal triple bond, makes it an exceptionally challenging molecule to study, both experimentally and theoretically. Its fleeting existence means that it is more likely to be computationally characterized as a fleeting point on a reaction coordinate rather than a stable species for which a full suite of properties would be calculated and published.

Until further dedicated computational research on this compound is published, a comprehensive article detailing its specific theoretical chemistry as outlined in the request cannot be accurately generated.

Theoretical Considerations of Extreme Ring Strain in Cyclopropyne

Quantitative Assessment of Angle Strain in Cyclopropyne

Angle strain, or Baeyer strain, arises when the bond angles within a molecule are forced to deviate from the optimal values dictated by orbital hybridization. maricopa.eduslideshare.net In a typical acyclic alkyne, the two sp-hybridized carbon atoms involved in the triple bond feature a linear geometry with a bond angle of 180°. unimi.it The structure of this compound, however, forces a catastrophic departure from this ideal.

Computational studies have quantified the geometry of this hypothetical molecule. The C≡C-C bond angle is compressed to approximately 65.9°, a deviation of over 114° from the ideal 180°. escholarship.org This severe distortion results in poor overlap of the atomic orbitals forming the carbon-carbon bonds, leading to weak, "bent bonds" and a massive increase in the molecule's potential energy. youtube.compressbooks.pub The strain is so great that the carbon-carbon triple bond is significantly weakened and exhibits properties more akin to a strong double bond. escholarship.org

The total strain energy of this compound, calculated using homodesmic reactions, is estimated to be an enormous 133 kcal/mol. researchgate.net A significant portion of this is attributed to the distortion of the π-bond system, with the in-plane π-bond strain calculated at 75.4 kcal/mol. researchgate.net This value starkly contrasts with the relatively modest, though still significant, strain in cyclopropane (B1198618), highlighting the exceptional nature of this compound.

Table 1: Comparison of Ideal vs. Calculated Bond Angles and Strain Energies

Compound Bond Type Ideal Angle (°) Calculated Angle (°) Deviation (°) Total Strain Energy (kcal/mol)
Cyclopropane C-C-C (sp³) 109.5 ~60 ~49.5 ~28

| This compound | C≡C-C (sp) | 180 | ~65.9 | ~114.1 | ~133 |

Data sourced from multiple theoretical and computational studies. escholarship.orgmaricopa.eduresearchgate.net

Evaluation of Torsional Strain Components in this compound

Due to its C₂ᵥ symmetry and planar three-carbon ring, this compound is conformationally locked. escholarship.org The two hydrogen atoms are attached to the non-alkynyl carbon atom. In this rigid structure, the C-H bonds are eclipsed with the adjacent carbon-carbon bonds. This forced eclipsing interaction introduces torsional strain, which adds to the molecule's high internal energy.

While angle strain is the overwhelmingly dominant contributor to the instability of this compound, the inherent torsional strain from its fixed, planar geometry cannot be relieved through conformational changes, as seen in larger rings like cyclohexane (B81311). escholarship.org This component, therefore, adds to the total strain energy of 133 kcal/mol, further cementing this compound's status as a molecule under extreme duress. researchgate.net

Implications of Strain for Hypothetical Reactivity and Thermodynamic Instability of this compound

The immense ring strain has profound implications for the stability and hypothetical reactivity of this compound. A molecule's thermodynamic stability is inversely related to its strain energy; a higher strain energy corresponds to lower stability. masterorganicchemistry.com With a calculated strain energy of approximately 133 kcal/mol, this compound is one of the least stable cyclic hydrocarbons ever studied theoretically. researchgate.net

The most significant consequence of this instability is that singlet this compound is not a true molecule in the sense of being an energy minimum. High-level ab initio electronic structure calculations have consistently characterized it as a saddle point on the C₃H₂ potential energy surface. acs.orgunimi.it This means it lacks any thermodynamic stability and has no kinetic barrier to prevent it from instantaneously rearranging into a more stable isomer, such as cyclopropenylidene or propadienylidene. unimi.it

Therefore, the "reactivity" of this compound is predicted to be that of an ephemeral transition state—a fleeting geometry that connects more stable chemical species. Its existence is purely transient, and it cannot be isolated or observed under normal conditions. The extreme angle and torsional strains are the direct cause of this instability, making the release of this strain through ring-opening or isomerization an overwhelmingly favorable process. The study of this compound thus serves as a theoretical exploration into the absolute limits of chemical bonding and molecular stability.

Table 2: Comparative Strain Energies of Small Cycloalkanes and this compound

Compound Molecular Formula Strain Energy per CH₂ group (kcal/mol) Total Strain Energy (kcal/mol)
Cyclopropane C₃H₆ 9.2 ~27.5
Cyclobutane (B1203170) C₄H₈ 6.6 ~26.5

| This compound | C₃H₂ | N/A | ~133 |

Data sourced from multiple theoretical and computational studies. researchgate.netmasterorganicchemistry.com

Hypothetical Strategies for the Generation and Characterization of Transient Cyclopropyne

Conceptual Approaches to In Situ Generation of Cyclopropyne

The generation of highly strained and transient molecules often relies on in situ methods where the species is formed and immediately trapped or analyzed. For a molecule as reactive as this compound, several conceptual strategies, drawing from established methods for other strained systems, can be proposed.

Precursor Design for Unimolecular Elimination to this compound (by analogy with strained alkenes)

A common and effective method for generating strained alkenes and cycloalkynes is through the unimolecular elimination of a suitable precursor. qucosa.de This approach involves designing a molecule that, upon activation, fragments to yield the desired transient species and a stable, small molecule.

By analogy with the synthesis of other strained cycloalkynes, a potential precursor for this compound could be a derivative of cyclopropene (B1174273). For instance, a β-halocarbanion of a cyclopropane (B1198618) derivative could theoretically undergo spontaneous elimination of a halide to form the strained alkyne. researchgate.net Computational studies have shown that such "computational eliminations" can accurately mimic experimental outcomes for the formation of anti-Bredt alkenes. researchgate.net

A plausible synthetic route could involve the dehydrohalogenation of a 1-halocyclopropene. The design of such precursors is critical; they must be stable enough to be synthesized and isolated, yet reactive enough to undergo elimination under specific, controlled conditions.

Table 1: Potential Precursors for Unimolecular Elimination to this compound

Precursor Type General Structure Leaving Groups (X, Y) Activation Method
1,1-Dihalocyclopropane C₃H₂X₂ Cl, Br Metal-induced elimination
Cyclopropenylidene carbene C₃H₂=C: N/A (rearrangement) Photolysis of a diazo precursor

This table presents hypothetical precursor types based on established methods for generating strained molecules.

Another approach involves the fragmentation of bicyclic systems. For example, the oxidation of bidiaziridines has been shown to produce bidiazirines, which can serve as precursors for both linear and highly strained cycloalkynes like cyclohexyne (B14742757). qucosa.de A similar strategy could be envisioned for this compound, starting from a suitably functionalized bicyclic precursor.

Photochemical Activation Pathways for this compound Formation (Theoretical)

Photochemical methods offer a powerful tool for generating highly reactive intermediates by accessing excited state potential energy surfaces. cdnsciencepub.com The photolysis of specifically designed precursors can lead to the formation of this compound through pathways that are not accessible thermally.

One theoretical photochemical route to this compound involves the isomerization of other C₃H₂ isomers, such as cyclopropenylidene or propargylene. nih.govmdpi.com Matrix isolation studies have demonstrated the photochemical interconversion of these isomers. nih.govmdpi.com Specifically, the photolysis of a suitable precursor to triplet propynylidene has been shown to lead to allenylidene, with this compound proposed as a transition state in the automerization of allenylidene. nih.gov

Another potential photochemical strategy is the decarbonylation of cyclopropenone upon irradiation. qucosa.de This method has proven useful for the matrix isolation of other short-lived cycloalkynes. qucosa.de However, a challenge with photochemical methods is that the newly formed, highly strained molecule may possess excess vibrational energy, leading to immediate decomposition. qucosa.de

Table 2: Theoretical Photochemical Pathways to this compound

Precursor Intermediate Species Product Notes
Cyclopropenone Cyclopropenylidene This compound Decarbonylation reaction. qucosa.de
Diazo compound Propynylidene This compound (via isomerization) Involves interconversion of C₃H₂ isomers. nih.gov

This table outlines theoretical photochemical routes and is based on analogies with other systems.

Thermolytic Considerations for this compound Synthesis (Theoretical)

Thermolysis, or the decomposition of a compound by heat, provides another avenue for generating reactive intermediates. The key is to identify a precursor that fragments cleanly to this compound and a stable byproduct at a temperature where the this compound can be trapped or observed before it decomposes.

A potential thermolytic route could be the denitrogenation of a 1-pyrazoline derivative. rsc.org The thermal decomposition of 1-pyrazolines is a well-established method for synthesizing cyclopropanes and is known to proceed through diradical intermediates. rsc.org A carefully designed pyrazoline precursor could theoretically eliminate nitrogen gas to yield a this compound diradical that might collapse to the desired cycloalkyne.

The flash pyrolysis of certain precursors is another thermolytic technique that has been used to generate highly strained molecules. qucosa.de However, as with photochemical methods, the high temperatures involved can lead to vibrationally excited products that may undergo further reactions or fragmentation. qucosa.de

Matrix Isolation Techniques for Potential Detection of this compound (by analogy with silathis compound)

Matrix isolation is a powerful experimental technique for studying highly reactive species. It involves trapping the species of interest in an inert, solid matrix (such as argon or nitrogen) at cryogenic temperatures. qucosa.de This environment prevents the reactive molecule from undergoing bimolecular reactions, allowing for its spectroscopic characterization.

The successful isolation and characterization of silathis compound (c-C₂H₂Si) using matrix isolation techniques provides a direct analogy for the potential detection of this compound. acs.orgmdpi.com Silathis compound was generated by the photochemical isomerization of other SiC₂H₂ isomers within the matrix. mdpi.com

A similar experimental setup could be employed for this compound. A suitable precursor would be co-deposited with a large excess of an inert gas onto a cryogenic surface. The precursor would then be subjected to in-situ photolysis or pyrolysis to generate this compound, which would be immediately trapped in the rigid matrix. This would, in theory, allow for its detection and characterization using various spectroscopic methods. The choice of precursor and the conditions of its decomposition would be critical to successfully trapping this compound before it can rearrange or decompose.

Advanced Spectroscopic Detection Techniques for Transient this compound

Given the transient nature of this compound, its detection would rely on sensitive and rapid spectroscopic techniques.

Predicted Infrared (IR) Vibrational Spectra for Detection

Infrared (IR) spectroscopy is a primary tool for identifying molecules by their characteristic vibrational frequencies. For a novel species like this compound, theoretical calculations are indispensable for predicting its IR spectrum, which can then be compared with experimental data from matrix isolation experiments.

Ab initio electronic structure calculations have been used to predict the harmonic vibrational frequencies of this compound. acs.org These calculations provide a theoretical "fingerprint" that would be crucial for its identification. The C≡C stretching frequency in cycloalkynes is particularly sensitive to ring strain. sci-hub.se For example, the C≡C stretch in the relatively unstrained cyclooctyne (B158145) is around 2260 cm⁻¹, while for the more strained cycloheptyne, it is observed at 2121 cm⁻¹. sci-hub.se Theoretical calculations predict a significantly lower C≡C stretching frequency for cyclopentyne (B14760497) (around 1828 cm⁻¹), reflecting its high degree of strain. sci-hub.se

Table 3: Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Theoretical) Predicted Intensity
C≡C stretch ~1800 - 2000 Strong
C-H stretch >3000 Medium-Strong
C-C stretch Varies Varies

Note: The values in this table are approximate and based on theoretical predictions and analogies to other strained cycloalkynes. acs.orgsci-hub.se The exact frequencies and intensities would depend on the level of theory used in the calculations.

The comparison of experimentally obtained IR spectra from a matrix isolation experiment with these theoretically predicted frequencies would provide the most compelling evidence for the successful generation and trapping of this compound.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The transient and highly reactive nature of this compound precludes its direct experimental analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, computational chemistry provides the sole avenue for predicting its NMR spectral properties. The hypothetical characterization of this compound relies on high-level ab initio and Density Functional Theory (DFT) calculations, which have proven effective in predicting the chemical shifts of related strained-ring and acetylenic compounds. ananikovlab.ruufrgs.br

The primary methodology for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method. ananikovlab.ruufrgs.bracs.org This approach is typically paired with a robust theoretical level, such as DFT, which offers a favorable balance between computational cost and accuracy by incorporating a significant portion of electron correlation. ufrgs.br The choice of the functional and the basis set is critical for the accuracy of the prediction. ananikovlab.ruacs.orgmdpi.com

For highly strained systems analogous to this compound, such as ethynylcyclopropenes and ethynylcyclopropanes, detailed computational studies have established a reliable protocol. ananikovlab.ru Research has demonstrated that functionals like B3LYP and B3PW91, when combined with a large and flexible basis set like 6-311+G(2d,p), can predict ¹³C NMR chemical shifts with a high degree of accuracy, often within 1–2 ppm of experimental values for known compounds. ananikovlab.ru Such calculations would be essential for this compound, where the extreme ring strain and unusual hybridization of the carbon atoms are expected to result in highly anomalous chemical shifts. The acetylenic carbons, in particular, would be of significant theoretical interest.

A hypothetical computational study of this compound would first involve the optimization of its molecular geometry at a high level of theory. Following this, the GIAO method would be employed to calculate the nuclear magnetic shielding tensors. ufrgs.br These tensors are then used to determine the chemical shifts, typically referenced against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory. amazonaws.com Given the findings for similar molecules, it is anticipated that the predicted ¹³C chemical shifts for the acetylenic carbons of this compound would be significantly different from those in typical alkynes, reflecting the immense ring strain.

Table 1: Recommended Computational Methodologies for Predicting ¹³C NMR Chemical Shifts in Strained Acetylenic Ring Systems This table summarizes proven computational approaches used for compounds analogous to this compound, forming a basis for a hypothetical prediction strategy.

Component Method/Selection Rationale & Findings
Calculation Method Gauge-Independent Atomic Orbital (GIAO) A standard and effective method for calculating NMR shielding tensors, widely used for organic molecules. ananikovlab.ruufrgs.bracs.org
Quantum Chemistry Approach Density Functional Theory (DFT) Provides good accuracy for chemical shift predictions at a manageable computational cost, including electron correlation effects. ufrgs.br
DFT Functionals B3LYP, B3PW91, PBE1PBE These hybrid functionals have been shown to yield high accuracy (1-2 ppm deviation) for ¹³C NMR shifts in cyclopropenyl and cyclopropyl (B3062369) acetylenes. ananikovlab.ru
Basis Set 6-311+G(2d,p) A large, triple-zeta basis set with diffuse functions (+) and multiple polarization functions (2d,p) is crucial for accurately describing the complex electronic structure of strained rings and triple bonds. ananikovlab.ru
Geometry Optimization B3LYP/6-311+G(2d,p) The molecular geometry must be optimized at a high level of theory, as chemical shifts are highly sensitive to geometric parameters, especially in strained molecules. ananikovlab.ru

Mass Spectrometry Signatures of this compound and its Transient Species

Mass spectrometry (MS) stands as a critical tool for the detection and potential structural elucidation of transient species like this compound. While the mass spectrum of this compound itself has not been documented due to its instability, hypothetical fragmentation patterns can be inferred from studies of related, more stable cyclopropane derivatives and from general principles of mass spectrometry. docbrown.infoaip.org

Electron Ionization Mass Spectrometry (EI-MS) of the parent cyclopropane (C₃H₆, molecular weight 42 amu) provides a fundamental model. The mass spectrum of cyclopropane is characterized by a strong molecular ion peak ([C₃H₆]⁺•) at m/z 42, which is often the base peak. docbrown.infomsu.edu Key fragmentation pathways include the loss of a hydrogen atom to form the stable allyl cation ([C₃H₅]⁺) at m/z 41, and the loss of a hydrogen molecule to yield an ion at m/z 40. docbrown.info Subsequent loss of hydrogen atoms can produce fragments down to m/z 37. docbrown.info

For this compound (C₃H₂, molecular weight 38 amu), the molecular ion ([C₃H₂]⁺•) at m/z 38 would be the primary species of interest. Its detection in a reaction mixture would be strong evidence of the compound's formation. Based on the behavior of cyclopropane, a prominent fragment would be expected at m/z 37, corresponding to the loss of a single hydrogen atom ([C₃H]⁺).

Studies on the fragmentation of substituted cyclopropanes provide further insight into the stability of the three-membered ring cation. For instance, the fragmentation of 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes has been observed to proceed via the loss of the nitro and trifluoromethyl groups to form a cyclopropene cation radical. fluorine1.ru This suggests that under EI conditions, the core three-membered ring structure can persist as a charged species, making its detection plausible.

Advanced MS techniques could provide more specific signatures. For example, 213 nm ultraviolet photodissociation mass spectrometry (UVPD-MS), used to analyze lipids containing cyclopropane rings, induces characteristic dual cross-ring C-C bond cleavages. nih.gov This results in a diagnostic pair of fragment ions that allows for the precise localization of the ring. nih.gov A similar specialized technique, if applied to a trapped this compound ion, could potentially yield a unique fragmentation pattern confirming its cyclic structure. Time-of-flight mass spectrometry coupled with laser photolysis is another established method for identifying transient products in gas-phase reactions. researchgate.net

Table 2: Potential and Observed Mass Spectrometry Signatures Relevant to this compound Identification This table outlines key fragment ions observed in the mass spectra of cyclopropane and its derivatives, which can be used to hypothesize the fragmentation pattern of this compound.

m/z Value Ion Formula Parent Compound(s) Significance & Fragmentation Pathway
42 [C₃H₆]⁺• Cyclopropane The molecular ion of the parent saturated ring. Often the base peak. docbrown.infomsu.edu
41 [C₃H₅]⁺ Cyclopropane Loss of a hydrogen radical (H•) from the molecular ion, forming the stable allyl cation. A major fragment. docbrown.infomsu.edu
40 [C₃H₄]⁺• Cyclopropane Loss of a neutral hydrogen molecule (H₂) from the molecular ion. docbrown.info
39 [C₃H₃]⁺ Cyclopropane A common fragment resulting from further hydrogen loss. msu.edu
38 [C₃H₂]⁺• This compound (Hypothetical) The target molecular ion for the direct detection of this compound.
37 [C₃H]⁺ This compound (Hypothetical) Expected primary fragment from the loss of a hydrogen radical (H•) from the this compound molecular ion.
Varies [Ar-C₃H₂]⁺ Substituted Cyclopropanes Formation of a cyclopropene-like cation after loss of substituents, indicating the stability of the core ring structure as a cation radical. fluorine1.ru

Theoretical Reaction Pathways and Mechanistic Insights Involving Cyclopropyne

Predicted Isomerization Reactions of Cyclopropyne

Theoretical calculations are the primary tool for investigating the fate of this compound, as its transient nature precludes direct experimental study. Computational models predict that, as a saddle point on the potential energy surface, this compound would spontaneously isomerize to more stable C₃H₂ structures without an energetic barrier. acs.org The primary isomerization pathways involve rearrangement to global minima on the potential energy surface.

Key predicted isomerization products include cyclopropenylidene and propadienylidene. The transformation from the constrained cyclic alkyne structure of this compound to these more stable isomers represents a significant release of strain energy. Ab initio electronic structure calculations have been employed to map the C₃H₂ potential energy surface and determine the relative stabilities of its isomers. acs.org

Table 1: Predicted Isomerization Pathways and Products of this compound

ReactantPredicted Isomer ProductPathway DescriptionComputational Finding
This compoundCyclopropenylideneRing puckering and C-C bond cleavage leading to a carbene.A spontaneous, barrierless transformation from a saddle point to a more stable cyclic carbene isomer.
This compoundPropadienylideneRing-opening to a linear allenic dicarbene structure.A direct, barrierless rearrangement pathway driven by the release of extreme ring strain.
This compoundTriplet this compoundIntersystem crossing from the singlet state.The triplet state is a minimum on the potential energy surface but is predicted to be ~10 kcal/mol higher in energy than the singlet state. acs.org

Hypothetical Cycloaddition Reactions of this compound

The immense strain within the this compound ring and the presence of a reactive π-system suggest it would be an exceptionally reactive partner in cycloaddition reactions. While direct experimental evidence is absent, theoretical studies on this compound and analogous strained systems provide insight into its potential reactivity. Cycloadditions are concerted reactions where two unsaturated molecules form a cyclic adduct, converting π-bonds into σ-bonds. libretexts.org

This compound is predicted to function as a powerful dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. The high degree of s-character in the exocyclic σ-bonds and the severe deformation of the alkyne geometry would dramatically lower the activation barriers for these reactions compared to linear alkynes. Computational studies on the cycloaddition of highly strained cyclopropenes with various partners support the notion of high reactivity for such systems. researchgate.netbeilstein-journals.org

Table 2: Hypothetical Cycloaddition Reactions Involving this compound

Reaction TypeReactant 2 (Example)Hypothetical Product StructureMechanistic Insight
[4+2] Cycloaddition1,3-ButadieneA bicyclic system containing a highly strained cyclobutene (B1205218) ring.The reaction would be a concerted, pericyclic process, greatly accelerated by the strain release of the this compound ring. libretexts.org
[3+2] Dipolar CycloadditionAzomethine YlideA spirocyclic derivative of 3-azabicyclo[3.1.0]hexane.The reaction is predicted to be controlled by the HOMO(dipole)-LUMO(this compound) interaction, proceeding with a very low activation barrier. beilstein-journals.org
[2+2] CycloadditionEtheneA bicyclo[1.1.0]butane derivative.While thermally forbidden for simple alkenes, the extreme strain of this compound could make this pathway accessible.

Theoretical Ring-Opening Pathways of this compound

The concept of ring-opening for this compound is intrinsically linked to its isomerization. Since this compound is a transition structure rather than a stable molecule, any formation of it would be immediately followed by ring-opening to a more stable isomer like propadienylidene. acs.org This process is not a reaction in the traditional sense with an activation barrier but an inherent property of the molecule's position on the potential energy surface.

Theoretical studies on the ring-opening of related, more stable cyclopropenes provide a model for the types of mechanisms that could be involved if this compound were ever to be trapped or engaged by a catalyst. psu.eduuow.edu.au For substituted cyclopropenes, ring-opening can be mediated by transition metals or Brønsted acids, proceeding through intermediates such as metal-vinylcarbene complexes or carbocations. psu.edursc.orgchemrxiv.org In the hypothetical case of this compound, such interactions would likely facilitate its transformation into linear C₃H₂ isomers.

Table 3: Analogy of Ring-Opening Pathways Based on Cyclopropene (B1174273) Studies

TriggerProposed Intermediate for this compoundResulting Product Type (Hypothetical)Mechanistic Parallel from Cyclopropene Chemistry
Thermal (Spontaneous)PropadienylideneLinear C₃H₂ isomerThe inherent strain of this compound leads to a barrierless cleavage of the C-C single bonds, analogous to the less facile thermal isomerization of cyclopropane (B1198618) to propene. capes.gov.bracs.orgroyalsocietypublishing.org
Metal Catalysis (e.g., Au(I))Gold-vinylidene complexFunctionalized linear structuresGold(I) catalysts are known to coordinate to the π-system of cyclopropenes, weakening the C-C bonds and facilitating ring-opening to form gold carbene intermediates. psu.eduuow.edu.au
Acid CatalysisProtonated this compoundCationic linear speciesBrønsted acids can protonate cyclopropanes to induce ring-opening via carbocation intermediates. rsc.orgchemrxiv.orgacs.org A similar mechanism would be expected to be highly favorable for the exceptionally strained this compound.

Computational Modeling of Transition States and Reaction Intermediates for this compound

The entire body of knowledge regarding this compound, its instability, and its potential reaction pathways is derived from computational modeling. Quantum chemistry methods are essential for locating and characterizing structures on a potential energy surface, including stable molecules, reaction intermediates, and the fleeting transition states that connect them. mit.eduresearchgate.net

High-level ab initio electronic structure methods have been employed to study this compound. acs.org These include:

Self-Consistent-Field (SCF) or Hartree-Fock (HF) Theory: A starting point for determining the molecular orbitals and geometry.

Configuration Interaction (CI) and Coupled Cluster (CC) Theories: These methods, such as CISD (Configuration Interaction with Single and Double excitations) and CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), incorporate electron correlation to provide highly accurate energies and properties. acs.orgacs.org

Two-Configuration Self-Consistent-Field (TCSCF): Used for systems where a single electronic configuration is insufficient, such as diradical species or certain transition states. acs.org

Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy, often employed to explore reaction mechanisms, such as the B3LYP functional. capes.gov.bre-journals.in

These computational tools have definitively shown that singlet this compound is a saddle point, not a true intermediate. acs.org They are also used to model the transition states of its hypothetical reactions, such as cycloadditions. By calculating the energy of these transition states, chemists can predict the kinetic feasibility of a reaction pathway. mdpi.comresearchgate.netsumitomo-chem.co.jp Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. psu.eduuow.edu.au

Table 4: Application of Computational Methods to the Study of this compound

Computational MethodApplication in this compound ResearchInformation Yielded
CCSD(T)Calculating highly accurate single-point energies for optimized geometries. acs.orgDefinitive characterization of this compound as a saddle point; accurate relative energies of C₃H₂ isomers.
CISD, TCSCFOptimizing geometries and determining properties of singlet and triplet states. acs.orgStructural parameters (bond lengths, angles) of this compound; energy difference between the singlet saddle point and the triplet minimum.
DFT (e.g., B3LYP)Modeling reaction pathways, such as hypothetical cycloadditions or catalyzed ring-openings. e-journals.inGeometries and energies of reactants, products, intermediates, and transition states; calculation of activation barriers.
IRC CalculationsVerifying the connection between a transition state and the corresponding minima (reactants/products). psu.eduuow.edu.auConfirmation of a computed reaction pathway, ensuring the transition state is relevant to the transformation being studied.

Comparative Analysis with Other Strained Small Ring Systems

Comparison of Electronic Structure and Strain with Cyclopropane (B1198618)

The primary difference between cyclopropyne and cyclopropane lies in the hybridization of the carbon atoms within the three-membered ring and the resulting geometric and electronic consequences.

Electronic Structure: In cyclopropane, the carbon atoms are sp³ hybridized, forming a triangular structure with C-C-C bond angles of 60°. This severe deviation from the ideal tetrahedral angle of 109.5° results in significant angle strain. The bonding is described by the Walsh model, involving bent bonds where the electron density is concentrated outside the internuclear axis. In contrast, this compound contains two sp-hybridized carbon atoms forming a triple bond and one sp³-hybridized carbon. The ideal bond angle for sp-hybridized carbons is 180°, making the forced 60° angle in the ring a source of immense strain.

Strain Energy: The strain energy of a cyclic compound is a measure of its instability relative to a corresponding acyclic, strain-free reference. Cyclopropane has a considerable ring strain of approximately 27.6 kcal/mol, which is attributed to both angle strain from the compressed bond angles and torsional strain from the eclipsing of hydrogen atoms. masterorganicchemistry.comwikipedia.org this compound, while not isolable, is predicted by computational studies to possess a much higher strain energy due to the extreme distortion of the sp-hybridized carbons. This high strain energy is a key factor in its extreme reactivity and fleeting existence.

CompoundHybridization of Ring CarbonsIdeal Bond AngleActual Bond AngleStrain Energy (kcal/mol)
Cyclopropanesp³109.5°60°~27.6
This compoundsp, sp³180° (sp), 109.5° (sp³)~60°Significantly Higher (Theoretical)

Comparative Reactivity and Stability Considerations with Cyclopropene (B1174273)

Cyclopropene, the simplest cycloalkene, offers a compelling point of comparison for understanding the reactivity of this compound.

Stability: Both cyclopropene and this compound are highly strained and reactive molecules. Cyclopropene is more stable than this compound, though still difficult to handle. wikipedia.org The strain energy of cyclopropene is approximately 54.5 kcal/mol, which is significantly higher than that of cyclopropane. wiley-vch.de This increased strain is due to the sp² hybridization of the two olefinic carbons, which prefer a bond angle of 120°. The introduction of a double bond into the three-membered ring increases the angle strain compared to cyclopropane, making cyclopropene more reactive. study.comstudy.com this compound, with its sp-hybridized carbons, experiences even greater angle strain, rendering it far less stable and more reactive than cyclopropene.

Reactivity: The high ring strain in both molecules dictates their chemical reactivity, making them prone to ring-opening reactions. acs.org Cyclopropene readily undergoes reactions that relieve this strain, such as polymerization and cycloadditions. wikipedia.orgresearchgate.net For instance, it participates in Diels-Alder reactions with dienes. wikipedia.org Due to its even greater strain, this compound is expected to be exceptionally reactive, undergoing rapid reactions to relieve its strained configuration. Its chemistry is primarily studied through trapping experiments and computational methods, as it cannot be isolated. The transformations of cyclopropenes have been a subject of interest for decades due to their diverse reactivities as strained carbocycles. rsc.org

CompoundHybridization of Unsaturated CarbonsIdeal Bond AngleStrain Energy (kcal/mol)Relative Stability
Cyclopropenesp²120°~54.5More Stable
This compoundsp180°Significantly Higher (Theoretical)Less Stable

Contrasting this compound with Silathis compound and Other Heterocyclic Analogues

The introduction of a heteroatom, such as silicon, into the this compound ring leads to significant changes in the molecule's electronic structure, stability, and geometry.

Silathis compound: Theoretical studies have investigated silathis compound, the silicon analogue of this compound. acs.org Unlike this compound, which is considered a high-lying saddle point on its potential energy surface, silathis compound is predicted to be a true minimum at certain levels of theory. acs.org This suggests that the introduction of a silicon atom can stabilize the highly strained three-membered ring containing a triple bond.

The electronic structure of silathis compound is described as a three-membered ring with a weak carbon-carbon triple bond. aip.org Theoretical studies indicate that silathis compound is better described as a closed-shell species compared to this compound. acs.org The bond length of the C-C multiple bond in silathis compound is calculated to be around 1.320 Å, which is shorter than a typical double bond. acs.org

Other Heterocyclic Analogues: The study of heterocyclic analogues of this compound is a field dominated by computational chemistry due to the extreme instability of these compounds. The replacement of a carbon atom with a heteroatom can influence the ring strain and the nature of the bonding within the ring. For example, the larger atomic radius of silicon compared to carbon can lead to different bond angles and lengths, potentially alleviating some of the inherent ring strain. The chemistry of heavier analogues of small rings, like silacyclopropyl cations, is far less investigated than their carbon counterparts, highlighting the challenges in synthesizing and characterizing these species. nih.gov

CompoundRing AtomsPredicted StabilityKey Structural Features
This compoundC, C, CHigh-lying saddle pointExtremely strained C≡C bond
Silathis compoundSi, C, CPredicted to be a minimumThree-membered ring with a weak C-C triple bond aip.org

Future Directions and Perspectives in Cyclopropyne Research

Advancements in Computational Methodologies for Ultra-Strained Systems

The study of cyclopropyne is intrinsically linked to the power of computational chemistry. numberanalytics.com Due to its transient nature, theoretical calculations provide the most detailed insights into its structure, stability, and reactivity. acs.org Future research in this area is poised to leverage increasingly sophisticated computational methods to unravel the complexities of such ultra-strained systems.

High-level ab initio and density functional theory (DFT) have been the workhorses for studying molecules like this compound. acs.orgresearchgate.net Methods such as coupled cluster with single, double, and perturbative triple excitations [CCSD(T)] and multi-reference methods like complete active space self-consistent field (CASSCF) are crucial for accurately describing the electronic structure of systems with significant static and dynamic correlation, a key feature of strained molecules. acs.orgnumberanalytics.com For instance, ab initio studies have established that singlet this compound is not a true minimum on the C₃H₂ potential energy surface but rather a high-lying saddle point, unlike its silicon analogue, silathis compound, which has been observed via matrix isolation. acs.org The triplet state of this compound, however, is predicted to be a minimum. acs.org

The future of computational studies on this compound will likely involve the development and application of machine learning (ML) algorithms to predict ring strain energy and reactivity with greater speed and accuracy. numberanalytics.comchemrxiv.org These models can be trained on large datasets of computationally expensive quantum mechanics calculations to create surrogate models that can rapidly screen potential precursors and reaction pathways. chemrxiv.orgchemrxiv.org The AIMNet2 RSE workflow, for example, combines machine learning interatomic potentials with conformer searches to predict ring strain energies with high accuracy, which could be instrumental in designing strategies to access this compound. chemrxiv.org

Furthermore, the exploration of potential energy surfaces (PES) using advanced computational methods will continue to be a key area of research. researchgate.netchegg.comchegg.com These studies are essential for understanding the intricate details of this compound's isomerization and fragmentation pathways. researchgate.netpsu.edu

Table 1: Comparison of Computational Methods for Strained Systems

MethodDescriptionApplication to Strained SystemsReference
Density Functional Theory (DFT)A widely used method that balances accuracy and computational cost for calculating molecular energies and geometries.Used to investigate reaction mechanisms, electronic properties, and reactivity of strained rings like cyclopropane (B1198618) and its derivatives. researchgate.netnumberanalytics.com researchgate.netnumberanalytics.com
Ab Initio Methods (e.g., MP2, CCSD(T))Higher accuracy methods based on solving the Schrödinger equation, but computationally more demanding.Crucial for obtaining accurate geometries, vibrational frequencies, and energies for highly strained and transient species like this compound. acs.orgresearchgate.net acs.orgresearchgate.net
Multi-reference Methods (e.g., CASSCF)Essential for systems with significant multi-reference character, such as molecules with stretched or broken bonds.Applied to study the electronic structure and potential energy surfaces of triplet carbenes and other reactive intermediates. numberanalytics.com numberanalytics.com
Machine Learning (ML) ModelsData-driven approaches trained on quantum mechanics data to predict molecular properties rapidly.Used to predict ring strain energy and reactivity for large sets of molecules, aiding in the design of new synthetic targets. chemrxiv.orgchemrxiv.org chemrxiv.orgchemrxiv.org

Design of Novel Precursors for Potential Experimental Realization of this compound

The experimental generation and trapping of this compound remains a formidable challenge due to its extreme instability. wikipedia.org Consequently, a significant area of future research will focus on the rational design of novel precursors that could lead to its fleeting existence under controlled conditions. epfl.ch

One promising strategy involves the development of molecules that can release this compound through specific, low-energy pathways. Computational studies can play a crucial role in this endeavor by modeling the decomposition of potential precursors and identifying those with the most favorable kinetics and thermodynamics. rsc.orgrsc.org For example, the decarbonylation of cyclopropenone and its derivatives is a known route to alkynes, and theoretical studies of this reaction for substituted cyclopropenones could guide the design of a precursor that specifically yields this compound. nih.gov

Another avenue of exploration is the use of highly strained carbocycles as starting materials. researchgate.netbeilstein-journals.org The synthesis of complex molecules containing strained rings, such as bicyclobutanes, has been achieved through enzymatic pathways, suggesting that biocatalysis could offer a novel approach to generating highly reactive intermediates. nih.gov Theoretical studies have also explored the potential for forming ladderanes from oligo-cyclopropane precursors, indicating that cascades of ring-opening and ring-closing reactions in strained systems could be a viable synthetic strategy. nih.gov

The generation of cyclopropene (B1174273) derivatives, which are structurally related to this compound, has seen significant progress. epfl.ch Methods involving the trapping of reactive intermediates, such as carboxylic oxonium ylides generated from cyclopropene carboxylic acids, showcase the potential for harnessing the reactivity of strained rings in synthesis. chinesechemsoc.org Future work could adapt these methodologies to precursors designed to eliminate substituents and form the alkyne functionality of this compound. Computational screening of potential precursors, such as β-halo carbanions, has been shown to successfully predict the formation of strained anti-Bredt alkenes, a technique that could be applied to the search for this compound precursors. researchgate.net

Table 2: Potential Precursor Strategies for this compound Generation

Precursor StrategyDescriptionKey ChallengesRelevant Research
Photodecarbonylation of a Cyclopropenone DerivativeLight-induced elimination of carbon monoxide from a suitable cyclopropenone to yield this compound.Designing a precursor that selectively yields this compound and minimizing side reactions. nih.govnih.gov
Elimination from a Dihalo-cyclopropaneBase- or metal-induced elimination of two halogen atoms from a gem- or vic-dihalocyclopropane.Controlling the elimination pathway to favor alkyne formation over other rearrangement or fragmentation products. researchgate.net
Enzymatic SynthesisUtilizing engineered enzymes to catalyze the formation of the highly strained this compound ring.Identifying or engineering an enzyme with the required activity and stability. nih.gov
Retro-Diels-Alder ReactionThermal or photochemical fragmentation of a larger, more stable molecule to release this compound.Designing a precursor with a low activation barrier for the retro-cycloaddition. nih.govacs.org

Exploration of Low-Temperature and Ultrafast Spectroscopic Techniques for Transient Species

The direct observation and characterization of a molecule as ephemeral as this compound requires specialized spectroscopic techniques capable of capturing fleeting moments in a chemical reaction. Future experimental efforts will undoubtedly focus on the application of low-temperature and ultrafast spectroscopy to either directly detect this compound or to characterize the immediate products of its reactions.

Matrix isolation is a powerful technique for studying highly reactive species by trapping them in an inert gas matrix at cryogenic temperatures. acs.org While this compound itself has not been isolated in this manner, the technique has been successfully used to study related transient species. acs.org Future experiments could involve the in-situ generation of this compound within a cryogenic matrix from a suitable precursor, allowing for its spectroscopic characterization by methods such as infrared (IR) or electron paramagnetic resonance (EPR) spectroscopy.

Ultrafast transient absorption spectroscopy, with its femtosecond to picosecond time resolution, is another critical tool for studying the dynamics of short-lived intermediates. nih.govacs.orgucla.eduaip.org This technique has been employed to study the photodecarbonylation of cyclopropenones, providing insights into the mechanism and the lifetimes of the intermediates involved. nih.govacs.org By applying these methods to a carefully designed this compound precursor, it may be possible to observe the formation and subsequent decay of this compound in real-time. For instance, studies on the photodecarbonylation of diphenylcyclopropenone (B372975) have revealed the sequential formation of diphenylacetylene, offering a model for how the appearance of this compound's reaction products could be monitored. acs.org

The development of new spectroscopic probes and techniques will also be vital. For example, the C≡C stretching frequency of alkynes can be a sensitive reporter of the local environment, and its detection in a time-resolved experiment could provide evidence for the formation of this compound. acs.orgscispace.comresearchgate.net

Theoretical Exploration of this compound as a Transient Intermediate in Complex Organic Transformations

Beyond the quest for its isolation, a major driving force in this compound research is the theoretical exploration of its potential role as a transient intermediate in complex organic reactions. google.comutk.edu Its extreme strain and unique electronic structure suggest that it could participate in a variety of transformations, leading to novel and synthetically useful products. researchgate.netepfl.ch

Computational studies have already begun to map out the reactivity of this compound, particularly in cycloaddition reactions. nih.gov Theoretical analyses of the Diels-Alder reaction between cyclopropene and various dienes have provided a foundation for understanding the factors that control the reactivity and stereoselectivity of these transformations. nih.govacs.orgescholarship.orgresearchgate.netacs.org These studies can be extended to this compound to predict its behavior as a dienophile. The distortion/interaction model, for instance, has been used to explain the high reactivity of strained alkynes in cycloadditions, a framework that is directly applicable to this compound. researchgate.net

Future theoretical work will likely focus on more complex, multi-step reaction sequences where this compound could be a fleeting intermediate. This includes pericyclic reactions, where the unique orbital symmetry of this compound could lead to unexpected outcomes. google.comutk.eduacs.org For example, the thermal ring-opening of cyclopropyl (B3062369) radical to the allyl radical has been shown to proceed through a highly nonsymmetric transition state, and similar detailed mechanistic studies of this compound's reactions are needed. acs.org

The potential for this compound to act as a C1 building block in catalytic cycles is another exciting area for theoretical investigation. psu.edu By modeling the interaction of this compound with transition metal catalysts, it may be possible to design new catalytic transformations that exploit its high reactivity for the efficient construction of complex molecular architectures.

Q & A

Q. What experimental methodologies are most effective for synthesizing cyclopropyne under controlled conditions?

this compound synthesis requires precise control of steric and electronic factors due to its inherent ring strain. A common approach involves dehydrohalogenation of cyclopropane precursors (e.g., 1,2-dihalocyclopropanes) using strong bases like KOtBu in low-polarity solvents (e.g., THF) at cryogenic temperatures (-78°C) to stabilize the reactive intermediate . Characterization via low-temperature NMR (e.g., 13C^{13}\text{C} and 1H^1\text{H}) is critical to confirm formation, as this compound rapidly dimerizes or rearranges at ambient conditions.

Q. How can spectroscopic and computational methods be combined to characterize this compound’s electronic structure?

Ultraviolet-visible (UV-Vis) spectroscopy coupled with time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31+G*) provides insights into this compound’s π→π* transitions and bond delocalization. Infrared (IR) spectroscopy identifies strain-induced vibrational modes (e.g., C≡C stretching at ~2150 cm1^{-1}), validated against computed harmonic frequencies .

Q. What are the key thermodynamic parameters governing this compound’s stability in inert matrices?

Stability studies often employ matrix isolation techniques with argon or nitrogen at 10 K. Kinetic trapping experiments, analyzed via Arrhenius plots, reveal activation energies for dimerization (~15–25 kJ/mol). Differential scanning calorimetry (DSC) measures exothermic decomposition peaks, correlating with computational Gibbs free energy profiles (e.g., M06-2X/cc-pVTZ) .

Advanced Research Questions

Q. How do substituent effects modulate this compound’s reactivity in [2+1] cycloaddition reactions?

Electron-withdrawing groups (e.g., CF3_3) enhance electrophilicity at the triple bond, accelerating cycloaddition with carbenes. Kinetic studies (stopped-flow UV-Vis) under pseudo-first-order conditions quantify rate constants (kobsk_{\text{obs}}), while Hammett plots (ρ\rho values) correlate substituent electronic effects with reactivity. Transition-state modeling (IRC calculations) identifies asynchronous bond formation pathways .

Q. What strategies resolve contradictions in reported this compound dimerization pathways?

Discrepancies between experimental and computational studies (e.g., head-to-head vs. head-to-tail dimerization) necessitate multi-method validation. Cross-examining cryogenic X-ray crystallography (for solid-state structures) with gas-phase mass spectrometry (collision-induced dissociation) clarifies dominant pathways. Bayesian statistical analysis of competing mechanisms accounts for solvent and temperature effects .

Q. How can ab initio molecular dynamics (AIMD) simulations improve predictions of this compound’s kinetic stability?

AIMD simulations (e.g., CP2K software) at 300 K model real-time bond dissociation under solvation. Trajectory analysis identifies critical C–C bond elongation thresholds (>1.5 Å) preceding ring opening. Validation against ultrafast pump-probe spectroscopy (fs-THz) ensures accuracy in predicting transient intermediates .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s reaction kinetics in complex matrices?

Multivariate regression (e.g., partial least squares, PLS) accounts for solvent polarity, temperature, and steric effects. Bootstrapping resampling (1000 iterations) quantifies uncertainty in rate constants, while Akaike information criterion (AIC) compares competing kinetic models (e.g., first-order vs. autocatalytic decay) .

Q. How should researchers design controls to mitigate artifacts in this compound trapping experiments?

Use isotopically labeled precursors (e.g., 13C^{13}\text{C}-cyclopropane) to distinguish this compound from background decomposition products. Negative controls (base-free conditions) and spike-recovery experiments (adding known this compound analogs) validate trapping efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.